7-Chloro-1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC20010262
Molecular Formula: C26H20ClNO5
Molecular Weight: 461.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20ClNO5 |
|---|---|
| Molecular Weight | 461.9 g/mol |
| IUPAC Name | 7-chloro-1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C26H20ClNO5/c1-32-19-8-5-15(6-9-19)11-12-28-23(16-3-2-4-18(29)13-16)22-24(30)20-14-17(27)7-10-21(20)33-25(22)26(28)31/h2-10,13-14,23,29H,11-12H2,1H3 |
| Standard InChI Key | GXOHVSJDDRIFAW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)O |
Introduction
Synthesis Pathways
While specific synthetic routes for this compound are not directly available in the literature, its structural features suggest a multi-step synthesis involving:
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Formation of the chromeno[2,3-c]pyrrole core through cyclization reactions.
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Introduction of the chloro substituent via electrophilic aromatic substitution.
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Attachment of hydroxyphenyl and methoxyphenyl ethyl groups through Friedel-Crafts alkylation or similar coupling reactions.
Such synthetic strategies are commonly employed for structurally related compounds.
Biological Activity and Applications
Although no direct studies on this compound are cited, its structural motifs suggest potential applications in:
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Pharmaceutical Research: The combination of halogenated aromatic systems and hydroxyl/methoxy substituents often correlates with antimicrobial, anticancer, or anti-inflammatory properties.
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Material Science: Chromeno derivatives may exhibit optical or electronic properties useful in material applications.
For example, similar compounds have been evaluated for their antitumor activity due to their ability to interact with biological macromolecules like DNA or proteins.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~381.81 g/mol |
| Key Functional Groups | Hydroxyl (-OH), Methoxy (-OCH), Ketones (-C=O), Chloro (-Cl) |
| Predicted Activity | Antimicrobial, Antitumor |
| Spectroscopic Features | NMR (aromatic protons), IR (carbonyl stretch) |
| Solubility | Likely moderate in polar organic solvents |
Research Potential
Given its structural complexity and functional diversity, this compound warrants further investigation in:
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Pharmacological Screening: Testing against bacterial or cancer cell lines.
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Computational Studies: Docking simulations with biological targets.
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Material Applications: Exploring optical properties for sensor development.
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